

Enasidenib solubility and stability in different solvents

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Compound of Interest

Compound Name: *Enasidenib*

Cat. No.: *B560146*

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Enasidenib Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of **Enasidenib**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of **Enasidenib**?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of **Enasidenib**. It exhibits high solubility in DMSO.^{[1][2]} For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility.^[1]

Q2: I am observing precipitation when diluting my **Enasidenib** DMSO stock solution in an aqueous buffer. How can I prevent this?

A2: **Enasidenib** is practically insoluble in aqueous solutions.^{[3][4]} Direct dilution of a high-concentration DMSO stock into aqueous media can cause the compound to precipitate. To avoid this, it is recommended to perform a serial dilution of the DMSO stock with DMSO to a lower concentration before adding it to your aqueous buffer or cell culture medium.

Q3: What are the storage conditions for **Enasidenib** powder and its solutions?

A3:

- Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
- In solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: Is **Enasidenib** sensitive to light?

A4: Yes, **Enasidenib** has been shown to degrade under photolytic conditions.[5][6] It is recommended to protect solutions containing **Enasidenib** from light, for example, by using amber vials or covering containers with aluminum foil.

Q5: What is the solubility of **Enasidenib** in aqueous buffers like PBS?

A5: **Enasidenib** is practically insoluble in aqueous solutions across the physiological pH range. [3][4] The solubility is reported to be $\leq 74 \mu\text{g/mL}$ in aqueous solutions from pH 1.2 to 7.4.[3][4] One source specifies a solubility of 0.003 mg/mL in 50 mM phosphate buffer at pH 7.4.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Difficulty dissolving Enasidenib powder	Insufficient solvent volume or inadequate mixing.	Use the recommended solvents at the appropriate concentrations as detailed in the solubility table. Sonication or gentle warming may aid in dissolution, particularly for in vivo formulations.
Cloudiness or precipitation in cell culture media	Exceeding the aqueous solubility limit of Enasidenib.	Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and that the final concentration of Enasidenib does not exceed its aqueous solubility limit. Perform serial dilutions in DMSO before adding to the media.
Inconsistent experimental results	Degradation of Enasidenib stock solution.	Prepare fresh stock solutions regularly and store them appropriately at -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light.
Low bioavailability in animal studies	Poor solubility and absorption of the formulation.	For in vivo administration, consider using a formulation with co-solvents and surfactants such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to improve solubility and bioavailability. ^[2]

Data Presentation

Enasidenib Solubility Data

Solvent	Solubility	Molar Concentration	Notes	References
DMSO	≥47.3 mg/mL	[7]		
50 mg/mL	105.62 mM	Ultrasonic may be needed.	[2]	
100 mg/mL	175.59 mM	Use fresh, moisture-free DMSO.	[1]	
Ethanol	≥22.9 mg/mL	[7]		
Aqueous Solutions (pH 1.2 - 7.4)	≤ 74 µg/mL	Practically insoluble.	[3][4]	
Phosphate Buffer (50 mM, pH 7.4)	0.003 mg/mL			
Acetate Buffer (50 mM, pH 4.5)	0.003 mg/mL			

Enasidenib Stability Summary

Condition	Stability	Degradation Products Identified	References
Acidic Hydrolysis	Significant degradation	DP-I, DP-III, DP-IV	[5] [6]
Basic Hydrolysis	Significant degradation	DP-I, DP-III	[5] [6]
Oxidative (H ₂ O ₂) Stress	Significant degradation	DP-II, DP-V, DP-VI, DP-VII	[5] [6]
Photolytic	Significant degradation	DP-VII, DP-VIII, DP-IX	[5] [6]
Thermal Stress	Stable	No significant degradation observed.	[5] [6]

Experimental Protocols

Protocol for Preparation of Enasidenib Stock Solution

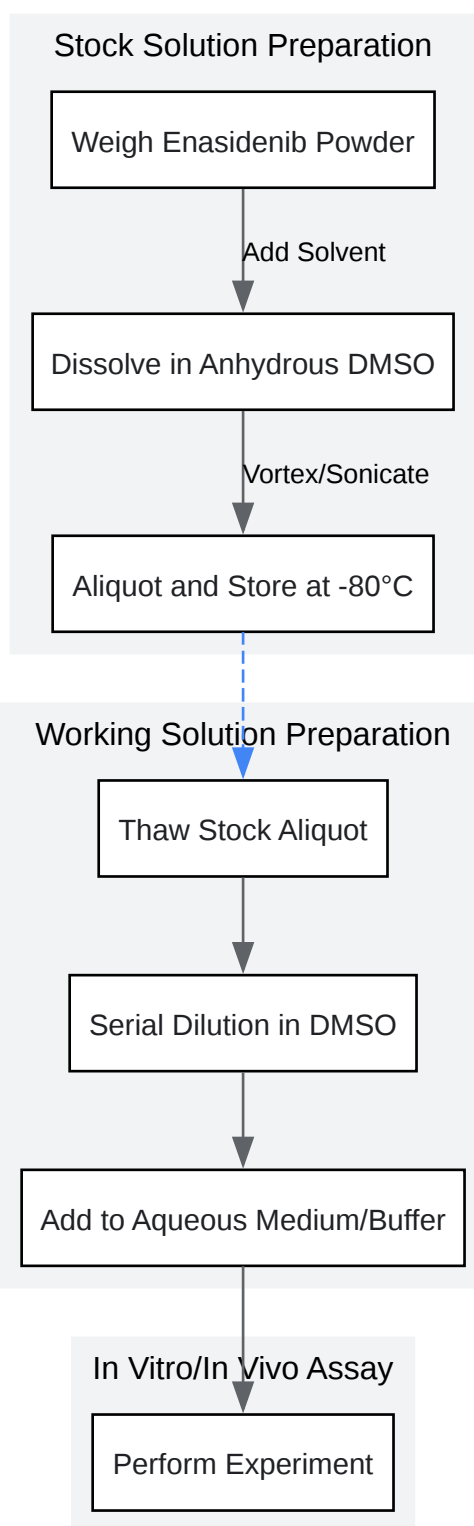
- Weigh the desired amount of **Enasidenib** powder in a sterile container.
- Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
- Vortex or sonicate the solution at room temperature until the powder is completely dissolved.
- Store the stock solution in small, single-use aliquots at -80°C to prevent repeated freeze-thaw cycles.
- Protect the stock solution from light.

Protocol for Preparing Working Solutions for In Vitro Assays

- Thaw a single-use aliquot of the **Enasidenib** DMSO stock solution at room temperature.

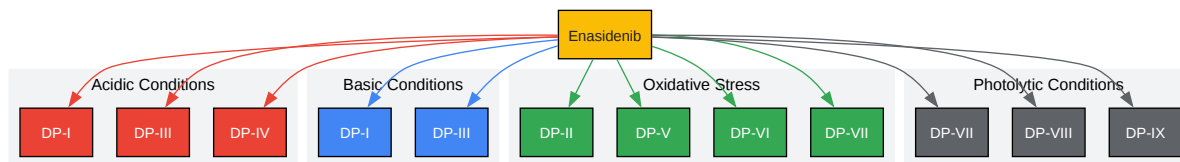
- Perform serial dilutions of the stock solution with DMSO to get an intermediate concentration that is 100x to 1000x of the final desired concentration in the assay.
- Add the appropriate volume of the diluted **Enasidenib** solution to the pre-warmed cell culture medium or assay buffer. Mix gently but thoroughly.
- Ensure the final concentration of DMSO in the assay is kept to a minimum (e.g., <0.5%) to avoid solvent-induced toxicity.

Visualizations



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Caption: Experimental workflow for preparing **Enasidenib** solutions.



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Caption: **Enasidenib** degradation pathways under stress conditions.

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